molecular formula C12H16N2O4 B11954901 Tyrosine Alanine dipeptide

Tyrosine Alanine dipeptide

Cat. No.: B11954901
M. Wt: 252.27 g/mol
InChI Key: NLKUJNGEGZDXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosine Alanine dipeptide is a proteinogenic dipeptide emerging as a valuable tool in biochemical and biomedical research. Composed of the aromatic amino acid L-Tyrosine linked to L-Alanine, this compound serves as a stable alternative to free tyrosine and finds application across diverse experimental contexts. Its research value is particularly significant in the study of melanogenesis, the regulation of oxidative stress, and as a supplement in advanced cell culture media. In melanogenesis research, Tyrosine Alanine serves as a precursor in the melanin synthesis pathway. The process is initiated by the enzyme tyrosinase, which catalyzes the conversion of L-tyrosine to L-DOPA . Utilizing dipeptides can offer a more controlled approach to studying this critical enzymatic reaction. Furthermore, studies on the structure-activity relationships of tyrosine-containing dipeptides have revealed that their antioxidant capacity is influenced by the position of the tyrosine residue, with N-terminal tyrosine generally exhibiting higher activity against certain radicals . Beyond its direct bioactivities, this compound is relevant in bioprocess development. Dipeptides are increasingly explored in media formulations for therapeutic protein production as they can overcome solubility and stability challenges associated with single amino acids, leading to improved cell culture performance . Research into small-molecule regulators has also identified the Tyr-Ala dipeptide as a bioactive compound, with studies indicating it can extend the lifespan of model organisms like C. elegans . This highlights its potential in research on aging and metabolic regulation. This product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-7(12(17)18)14-11(16)10(13)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKUJNGEGZDXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tyrosyl-Alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Biocatalytic Pathways for Tyrosine Alanine Dipeptide

Chemical Synthesis Protocols for Tyrosine-Alanine Dipeptide

Chemical strategies for synthesizing Tyrosine-Alanine dipeptide are well-established, primarily relying on the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of the other. To prevent unwanted side reactions and polymerization, the reactive functional groups of the amino acids (the α-amino group, the C-terminal carboxyl group, and the phenolic hydroxyl group of tyrosine) must be temporarily blocked with protecting groups.

Solution-Phase Synthetic Strategies

Solution-phase peptide synthesis (SPPS) is a classical approach where the entire synthesis is carried out in a homogeneous solution. This method allows for the purification of intermediates at each step, which can lead to a highly pure final product. The general workflow for the solution-phase synthesis of Tyr-Ala involves the protection of the N-terminus of tyrosine and the C-terminus of alanine (B10760859). The phenolic hydroxyl group of tyrosine is also typically protected to prevent side reactions. The protected amino acids are then coupled using a suitable activating agent. Following the coupling reaction, the protecting groups are removed to yield the final dipeptide.

While offering flexibility and scalability, solution-phase synthesis can be time-consuming due to the necessary purification steps after each reaction. The choice of solvents and reagents is critical to ensure the solubility of the protected amino acids and to facilitate the reaction.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the method of choice for the routine synthesis of peptides. wikipedia.org In this approach, the C-terminal amino acid (alanine) is anchored to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner by adding N-protected amino acids (tyrosine). wikipedia.org A key advantage of SPPS is that excess reagents and by-products can be easily removed by washing the resin, which simplifies the purification process and allows for automation. lsu.edu

The synthesis of Tyr-Ala via SPPS would typically involve the following steps:

Attachment of Fmoc-protected alanine to a suitable resin.

Removal of the Fmoc protecting group from alanine.

Coupling of Fmoc- and side-chain-protected tyrosine.

Removal of the Fmoc group from tyrosine.

Cleavage of the dipeptide from the resin and removal of all protecting groups.

The choice of resin is crucial and depends on the desired C-terminal functionality of the dipeptide. For a C-terminal carboxylic acid, a Wang or Merrifield resin is commonly used.

Role of Protecting Group Chemistry in Dipeptide Synthesis

Protecting groups are essential in peptide synthesis to ensure the formation of the correct peptide bond and to prevent unwanted side reactions. creative-peptides.com For the synthesis of Tyr-Ala, several functional groups need to be protected: the α-amino groups of both amino acids, the carboxyl group of alanine (in solution-phase synthesis), and the phenolic hydroxyl group of tyrosine.

Common Protecting Groups in Tyrosine-Alanine Synthesis

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
α-Amino Group9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine in DMF)
α-Amino Grouptert-ButoxycarbonylBocAcid (e.g., Trifluoroacetic acid)
Phenolic Hydroxyl (Tyr)tert-ButyltBuAcid (e.g., Trifluoroacetic acid)
Phenolic Hydroxyl (Tyr)BenzylBzlHydrogenolysis or strong acid
Carboxyl GroupBenzyl esterOBzlHydrogenolysis or strong acid
Carboxyl GroupMethyl or Ethyl esterOMe/OEtSaponification

The selection of an orthogonal protecting group strategy is critical, meaning that each protecting group can be removed under specific conditions without affecting the others. iris-biotech.de The most common strategy in modern SPPS is the Fmoc/tBu approach, where the Fmoc group is used for temporary N-terminal protection and is removed by a base, while the tBu group is used for permanent side-chain protection and is removed by a strong acid at the end of the synthesis. iris-biotech.de

Coupling Reagents and Reaction Optimization in Chemical Synthesis

The formation of the peptide bond between the activated carboxyl group of tyrosine and the amino group of alanine is facilitated by coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group. The choice of coupling reagent and additives can significantly impact the reaction rate, yield, and the degree of racemization.

Common Coupling Reagents for Peptide Synthesis

Reagent ClassExamplesCharacteristics
CarbodiimidesDicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)Widely used, but can cause racemization and the byproduct of DCC is poorly soluble. peptide.com
Uronium/Aminium SaltsHBTU, HATU, HCTUHighly efficient, fast reaction times, and reduced racemization, especially when used with additives like HOBt or HOAt.
Phosphonium SaltsPyBOP, PyAOPEffective for sterically hindered couplings and can reduce racemization.

Reaction optimization involves the careful selection of solvents, temperature, and reaction times. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents in peptide synthesis. The progress of the coupling reaction is often monitored using a qualitative ninhydrin (B49086) test to detect the presence of free primary amines.

Enzymatic and Biocatalytic Production of Tyrosine-Alanine Dipeptide

Enzymatic synthesis of dipeptides offers a more environmentally friendly and highly specific alternative to chemical methods. nih.gov Proteases, which naturally catalyze the hydrolysis of peptide bonds, can be used in reverse to synthesize peptides under specific conditions. nih.gov

Protease-Mediated Dipeptide Synthesis

The synthesis of Tyr-Ala can be efficiently catalyzed by certain proteases. The equilibrium of the protease-catalyzed reaction can be shifted towards synthesis by altering the reaction conditions, such as using a low water content, high substrate concentrations, or by immobilizing one of the substrates.

One study demonstrated a novel solid-phase enzymatic peptide synthesis (SPEPS) strategy for the production of Tyr-Ala using recombinant carboxypeptidase Y (CPY) as the catalyst. In this method, the N-protected acyl donor (tyrosine derivative) was attached to a solid resin, and the peptide bond was formed with the nucleophile (alanine) in the presence of CPY. This approach resulted in a high yield of 77.92% and a product purity of 90.971%.

Other proteases like papain and thermolysin have also been investigated for dipeptide synthesis. nih.govnih.gov Papain has been shown to catalyze the polymerization of L-tyrosine ethyl ester, indicating its potential for forming tyrosine-containing peptide bonds. nih.gov Thermolysin exhibits a preference for hydrophobic amino acids as the carbonyl donor, which would favor the use of a protected tyrosine derivative in the synthesis of Tyr-Ala. nih.govwikipedia.org The catalytic efficiency of these enzymes can be influenced by factors such as pH, temperature, and the nature of the protecting groups on the amino acid substrates.

α-Ester Acyltransferase Catalysis in Dipeptide Formation

The biocatalytic synthesis of Tyrosine-Alanine dipeptide (Tyr-Ala) can be effectively achieved using α-amino acid ester acyltransferase (AET). This enzyme facilitates the formation of a peptide bond between an amino acid ester, which acts as the acyl donor, and an amino acid, which serves as the nucleophile. In a specific application for the synthesis of L-Alanyl-L-tyrosine, α-ester acyltransferase was employed as the biocatalyst. researchgate.netconsensus.app The reaction involves the condensation of L-alanine methyl ester (L-Ala-OMe) as the acyl donor and L-tyrosine (L-Tyr) as the nucleophile. researchgate.netconsensus.app

α-amino acid ester acyltransferases exhibit broad substrate specificity for both acyl donors and nucleophiles, which allows for the synthesis of various dipeptides and even oligopeptides. mdpi.com The enzymatic process offers a green and efficient alternative to traditional chemical synthesis methods, which often require extensive use of protecting groups and can involve harsh reaction conditions. researchgate.net The use of AET allows for the direct coupling of unprotected amino acids or their simple esters under mild conditions. mdpi.com

Optimization of Biocatalytic Reaction Conditions

The efficiency and yield of the biocatalytic synthesis of Tyrosine-Alanine dipeptide are highly dependent on the reaction conditions. Factors such as pH, temperature, buffer composition, the ratio of substrates, and the solvent system play a crucial role. mdpi.com Systematic optimization of these parameters is essential to maximize the productivity of the enzymatic process.

In the synthesis of L-Ala-Tyr using α-ester acyltransferase, a study demonstrated a significant increase in dipeptide yield from 15% to 50% through the careful optimization of several key parameters. consensus.app The optimal conditions were identified through detailed experimental investigation, highlighting the sensitivity of the biocatalytic system to its environment. consensus.app The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, was found to be particularly effective. consensus.app

Below is a data table summarizing the optimized conditions for the biocatalytic synthesis of L-Alanyl-L-tyrosine.

ParameterOptimized Value
Buffer System Boric acid-borax (0.2 mol/L)
pH 9.5
Temperature 30°C
Substrate Ratio 2:1 (L-Ala-OMe : L-Tyr)
Solvent System Deep Eutectic Solvent (ChCl/urea)
Water Content 15% (v/v)

This interactive table is based on data from a study on the biosynthesis of L-Alanyl-L-tyrosine. consensus.app

The optimization process often involves a trade-off between reaction rate and enzyme stability or product selectivity. nih.gov For instance, while higher temperatures may increase the initial reaction rate, they can also lead to enzyme denaturation over time. nih.gov Similarly, the choice of pH affects the ionization state of both the enzyme's active site residues and the substrates, thereby influencing catalytic efficiency. mdpi.com

Nonribosomal Peptide Synthetase Pathways for Dipeptide Analogs

Nonribosomal peptide synthetases (NRPSs) are large, multienzyme complexes that microorganisms like bacteria and fungi use to produce a wide array of peptide-based secondary metabolites, independent of messenger RNA and ribosomes. wikipedia.orgnih.gov These enzymatic assembly lines are modular in nature, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. wikipedia.orgnih.gov This modular architecture makes NRPSs a powerful tool for the biosynthesis of dipeptide analogs.

A minimal NRPS module is composed of three core domains:

Adenylation (A) domain: Selects a specific amino acid and activates it as an aminoacyl adenylate using ATP. researchgate.net

Thiolation (T) domain (or Peptidyl Carrier Protein): Covalently binds the activated amino acid via a thioester bond to its 4'-phosphopantetheine (B1211885) cofactor. researchgate.netresearchgate.net

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid substrates held by the T-domains of adjacent modules. researchgate.net

The sequence of modules within the NRPS enzyme dictates the final peptide sequence. nih.gov By engineering these synthetases—for example, by substituting or modifying the A-domain to alter its substrate specificity—it is possible to incorporate non-proteinogenic amino acids or other structural variants into the peptide product. researchgate.net This strategy allows for the creation of a diverse library of Tyrosine-Alanine dipeptide analogs with potentially novel properties. The process concludes when the fully assembled peptide chain reaches a terminal Thioesterase (Te) domain, which releases the final product, often through hydrolysis or intramolecular cyclization. nih.gov

Chemoenzymatic Hybrid Approaches

Chemoenzymatic synthesis combines the high selectivity and efficiency of biocatalysts with the versatility and broad scope of chemical synthesis. researchgate.net This hybrid approach offers a powerful strategy for the production of Tyrosine-Alanine dipeptide and its analogs, overcoming limitations inherent in purely chemical or purely enzymatic methods. nih.gov

One prominent chemoenzymatic strategy involves using an enzyme to perform a key, often stereoselective, transformation on a substrate, which is then further modified using conventional chemical reactions. For instance, a new peptide ligation method has been developed that utilizes the enzyme tyrosinase. nih.govrsc.org In this approach, tyrosinase selectively hydroxylates the N-terminal tyrosine residue of a peptide to L-3,4-dihydroxyphenylalanine (L-DOPA). nih.govrsc.org The newly formed L-DOPA residue is then susceptible to a subsequent chemical coupling reaction, such as a Pictet–Spengler reaction with an aldehyde, to form a new carbon-carbon bond under mild conditions. nih.govrsc.org

Another approach involves the strategic integration of enzymatic and chemical steps in a multi-step synthesis. For example, modules from nonribosomal peptide synthetases (NRPS) can be used to assemble a core peptide scaffold, which is then chemically diversified. nih.gov This leverages the ability of NRPS to concisely construct complex peptide structures, while chemical methods provide access to a wide range of functional group modifications not easily achievable through biocatalysis. nih.gov These hybrid methodologies enable the rational design and synthesis of complex peptides, providing access to novel dipeptide structures. rsc.org

Advanced Spectroscopic and Structural Elucidation of Tyrosine Alanine Dipeptide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of peptides in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about chemical environments, connectivity, and spatial proximities of atoms within the molecule.

One-Dimensional NMR Characterization (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental overview of the molecular structure of Tyrosine-Alanine dipeptide. The chemical shifts of the protons and carbon atoms are highly sensitive to their local electronic environment, providing a fingerprint of the molecule.

In a typical ¹H NMR spectrum of Tyr-Ala, distinct signals are observed for the amide (NH), alpha-protons (α-H), beta-protons (β-H) of both the tyrosine and alanine (B10760859) residues, and the aromatic protons of the tyrosine side chain. The chemical shifts for these protons are influenced by factors such as the nature of the adjacent atoms, the peptide backbone conformation, and solvent interactions. For instance, in a study of a tyrosine-based dipeptide in DMSO-d₆, aromatic protons were observed in the range of δ 6.87-7.40 ppm. tandfonline.com

The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the carbonyl carbons (C=O) of the peptide bond and the C-terminus, the alpha-carbons (Cα), beta-carbons (Cβ), and the aromatic carbons of the tyrosine ring. Solid-state ¹³C NMR studies on tyrosine-containing dipeptides have shown that the chemical shifts, particularly of the Cγ carbon in the tyrosine ring, are sensitive to local electrostatic field effects. illinois.edu The range of ¹³Cγ chemical shifts in tyrosine dipeptides can be as large as 9.4 ppm, indicating a significant influence of the peptide structure on the electronic environment of the side chain. illinois.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tyrosine-Alanine Dipeptide

AtomPredicted ¹H Chemical Shift (ppm) in D₂OPredicted ¹³C Chemical Shift (ppm) in D₂O
Alanine Residue
α-H4.1552.3
β-H (CH₃)1.4518.2
Carbonyl (C=O)-176.5
Tyrosine Residue
α-H4.556.8
β-H3.0, 3.237.9
Aromatic C-H (ortho to OH)6.8116.9
Aromatic C-H (meta to OH)7.1131.2
Aromatic C (ipso to sidechain)-128.5
Aromatic C (para to sidechain, with OH)-156.7
Carbonyl (C=O)-174.1

Note: These are predicted values and may vary based on experimental conditions such as solvent, pH, and temperature.

Two-Dimensional NMR Techniques (COSY, NOESY) in Conformational Analysis

Two-dimensional NMR experiments are crucial for unambiguously assigning the resonances observed in 1D spectra and for determining the through-bond and through-space connectivities, which are essential for conformational analysis.

Correlation Spectroscopy (COSY) reveals scalar (through-bond) couplings between protons, typically over two to three bonds. In Tyr-Ala, COSY spectra would show cross-peaks connecting the amide proton to the α-proton of the same residue, and the α-proton to the β-protons. This allows for the identification of the spin systems of both the alanine and tyrosine residues. uzh.ch

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, typically within 5 Å. uzh.ch This is paramount for determining the peptide's three-dimensional conformation. For instance, NOE cross-peaks between the amide proton of the alanine residue and protons on the tyrosine residue would indicate a folded conformation. The presence or absence of specific NOEs, such as between the α-proton of one residue and the amide proton of the subsequent residue (dαN(i, i+1)), helps to define the backbone torsion angles (φ and ψ). A comprehensive analysis of ¹H, 2D COSY, NOESY, HSQC, and HMBC spectra is often employed for the complete structural assignment of such dipeptides. nih.gov

Deuterated Solvent Exchange Studies

Deuterated solvent exchange studies, monitored by ¹H NMR, are a powerful method for identifying protons involved in hydrogen bonding and for assessing their solvent accessibility. When a peptide is dissolved in a deuterated solvent like D₂O, labile protons (such as those in -NH, -OH, and -COOH groups) will exchange with deuterium (B1214612) atoms from the solvent.

Protons that are sterically shielded from the solvent or are involved in stable intramolecular hydrogen bonds will exchange more slowly. By acquiring ¹H NMR spectra at different time intervals after the addition of the deuterated solvent, the rate of disappearance of the proton signals can be monitored.

In a study on a tyrosine-based dipeptide, the addition of D₂O to a DMSO-d₆ solution led to the rapid diminution of the signal for one amide proton, while the other diminished more slowly. researchgate.net This suggests that one amide proton is more solvent-exposed, while the other is likely involved in a more stable intermolecular or intramolecular hydrogen bond. researchgate.net Such studies provide critical insights into the hydrogen-bonding patterns that stabilize the peptide's conformation. researchgate.net

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and are sensitive to molecular structure, conformation, and intermolecular interactions.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are widely used to characterize the secondary structure of peptides by analyzing the characteristic amide bands. For Tyrosine-Alanine dipeptide, key vibrational bands include the Amide A, Amide I, and Amide II bands.

Amide A: Typically observed around 3300 cm⁻¹, this band is primarily due to the N-H stretching vibration. Its position can indicate the presence of hydrogen bonding.

Amide I: Occurring in the 1600-1700 cm⁻¹ region, this band is mainly associated with the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to the peptide's secondary structure.

Amide II: Found between 1500 and 1600 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

In a solid-state FTIR study of a dipeptide, the amide I vibrational mode appeared as a sharp peak at 1666 cm⁻¹, corresponding to the carbamate (B1207046) carbonyl, and a hump at 1655 cm⁻¹, corresponding to the amide carbonyl. researchgate.net The specific frequencies of these bands in Tyr-Ala provide information about the conformation of the amide group and the hydrogen bonding environment in the solid state. nih.gov

Table 2: Characteristic Infrared Bands for Dipeptides

Vibrational ModeFrequency Range (cm⁻¹)Description
Amide A~3300N-H stretch, sensitive to H-bonding
Amide I1600 - 1700C=O stretch of the peptide bond
Amide II1500 - 1600N-H bend and C-N stretch
Amide III1200 - 1400Combination of C-N stretch and N-H bend

Linear-Dichroic Infrared (IR-LD) Spectroscopy for Orientation Studies

Linear-Dichroic Infrared (IR-LD) spectroscopy is a powerful technique for determining the orientation of specific molecular transition dipoles within an ordered sample. By measuring the differential absorption of infrared light polarized parallel and perpendicular to an orientation axis, the average orientation of functional groups can be determined.

For peptides like Tyrosine-Alanine, IR-LD studies are typically performed on samples oriented in a liquid crystal or by mechanical stretching of a polymer film containing the peptide. The orientation of the amide I (C=O stretch) and Amide A (N-H stretch) transition dipoles provides direct information about the orientation of the peptide backbone.

A detailed study on Tyrosine-Alanine dipeptide combined solid-state IR-LD spectroscopy with quantum chemical calculations to elucidate its structure. nih.gov By analyzing the dichroism of the characteristic IR bands, the orientation of the amide planes and the aromatic residue can be determined, providing a more complete picture of the peptide's conformation and packing in the solid state. nih.govbas.bg This technique is particularly valuable for understanding the structure of peptides in environments that mimic biological membranes or in aggregated states. nih.govacs.org

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a powerful, non-destructive tool for obtaining a "vibrational fingerprint" of the Tyrosine-Alanine (Tyr-Ala) dipeptide. This technique probes the vibrational modes of the molecule, which are intrinsically linked to its three-dimensional structure, conformation, and the chemical environment of its constituent functional groups. pnas.org The Raman spectrum of a peptide is typically characterized by distinct bands, including the Amide I and Amide III bands, which are sensitive to the peptide backbone conformation. spectroscopyonline.com

For dipeptides, the amide III region is particularly useful for determining the relative populations of major backbone conformations such as β-sheets and polyproline II (PII) helices. pnas.org The tyrosine residue in Tyr-Ala contributes its own characteristic signals. A notable feature is a doublet of bands around 860 cm⁻¹ and 830 cm⁻¹, which is assigned to the tyrosine side chain. The relative intensity of these bands is a known indicator of the hydrogen-bonding status of the phenolic hydroxyl group. spectroscopyonline.com Theoretical calculations, often using density functional theory (DFT), can be employed to simulate the vibrational spectra and aid in the precise assignment of observed Raman bands to specific molecular motions. nih.gov

Table 1: Characteristic Raman Bands for Peptides Containing Tyrosine and Alanine Residues This table is a representative compilation based on typical values for peptide and amino acid components.

Raman Shift (cm⁻¹) Assignment Structural Significance
~3061 Aromatic C-H Stretch Tyrosine Ring
~1660 Amide I Peptide Backbone C=O Stretch, sensitive to secondary structure
~1616 C=C Ring Stretch Tyrosine Ring
~1450 CH₂ Deformation Alanine Side Chain, Peptide Backbone
1317–1306 Amide III (PII) Indicates Polyproline II-like conformation in the backbone pnas.org
1294–1270 Amide III (β) Indicates β-sheet-like conformation in the backbone pnas.org
~850 / ~830 Fermi Resonance Doublet Tyrosine Ring, sensitive to H-bonding of the phenolic -OH group spectroscopyonline.com

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable technique for the verification of the molecular weight and purity of the Tyr-Ala dipeptide. It allows for precise mass determination and, through tandem MS, unequivocal sequence confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of intact, charged dipeptide molecules from solution into the gas phase for mass analysis. researchgate.netresearchgate.net In positive ion mode, Tyr-Ala typically forms a protonated molecular ion, [M+H]⁺. The high accuracy of modern mass spectrometers allows for the experimental mass-to-charge ratio (m/z) to be matched with the theoretical value, confirming the elemental composition. For instance, ESI-MS has been used to confirm the 1:1 stoichiometry of a Tyr-Ala-Leu complex with a synthetic receptor. trinity.edu The technique is also sensitive enough to identify modified forms of the dipeptide, such as N-chlorinated species (N-Cl-Tyr-Ala and N,N-di-Cl-Tyr-Ala), which can be formed during water treatment processes. acs.org

Table 2: ESI-MS Data for Protonated Tyrosine-Alanine Dipeptide

Species Molecular Formula Theoretical m/z Observed m/z
[Tyr-Ala+H]⁺ C₁₂H₁₇N₂O₄⁺ 253.1183 253.118x (typical)
[N-Cl-Tyr-Ala+H]⁺ C₁₂H₁₆ClN₂O₄⁺ 287.0793 (for ³⁵Cl) 287.079x (typical) acs.org

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

Tandem mass spectrometry (MS/MS) is essential for unambiguously determining the amino acid sequence, distinguishing Tyr-Ala from its isomer, Ala-Tyr. mtoz-biolabs.com In an MS/MS experiment, the protonated parent ion ([M+H]⁺, m/z 253.1) is isolated and then fragmented, typically through collision-induced dissociation (CID). uab.edu The fragmentation occurs preferentially at the peptide bonds, generating a series of characteristic product ions known as b- and y-ions.

For Tyr-Ala, cleavage of the peptide bond will produce the b₁ ion (corresponding to the N-terminal Tyr residue) and the y₁ ion (corresponding to the C-terminal Ala residue). The detection of a y₁ ion at m/z 90.05 (for protonated Alanine) and a b₁ ion at m/z 164.07 (for the Tyr immonium ion precursor) confirms the sequence. Conversely, for the Ala-Tyr isomer, the y₁ ion would be at m/z 182.08 (for protonated Tyrosine), providing a clear distinction. acs.orgresearchgate.net This precise fragmentation pattern is the gold standard for peptide sequence validation. nih.govnih.gov

Table 3: Predicted MS/MS Fragmentation Ions for [Tyr-Ala+H]⁺

Parent Ion (m/z) Fragment Ion Type Fragment Sequence Predicted Fragment m/z
253.12 b₁ Tyr 164.0706
253.12 y₁ Ala 90.0549
253.12 Immonium (Tyr) i(Y) 136.0757 researchgate.net
253.12 Immonium (Ala) i(A) 44.0495

Other Spectroscopic Probes for Dipeptide Characteristics

Electronic Circular Dichroism (ECD) Spectroscopy for Chirality and Conformation

Electronic Circular Dichroism (ECD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. frontiersin.org This technique is highly sensitive to both the absolute configuration (chirality) of the amino acids and the secondary structure (conformation) of the peptide backbone. researchgate.netresearchgate.netroyalsocietypublishing.org For Tyr-Ala, the ECD spectrum is dominated by signals from the peptide bond and the aromatic tyrosine chromophore in the ultraviolet region (typically 190-250 nm). royalsocietypublishing.org

The shape and sign of the ECD bands can provide information about the conformational preferences of the dipeptide in solution, such as the presence of turn-like structures or more extended conformations. explorationpub.comresearchgate.net Computational methods can be used to calculate theoretical ECD spectra for different possible conformations, and by comparing these with the experimental spectrum, the most probable solution-state structure can be inferred. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a magnetic resonance technique that specifically detects species with unpaired electrons, such as free radicals. nih.govfrontiersin.org In the context of the Tyr-Ala dipeptide, EPR can be used to study the structure of a tyrosyl radical (Tyr•) formed on the tyrosine residue, typically through photolysis or chemical oxidation. rutgers.edu

The EPR spectrum of a tyrosyl radical is characterized by a specific g-value (typically around 2.0045-2.0048) and a line shape determined by hyperfine interactions between the unpaired electron and nearby magnetic nuclei (protons). rutgers.edufsu.edu The conformation of the tyrosine side chain influences the hyperfine couplings to the β-methylene protons, which in turn alters the EPR line shape. Studies on related dipeptides like Tyr-Pro have shown that the peptide sequence can induce conformational changes that are detectable in the EPR spectrum. rutgers.edu Though direct EPR studies on Tyr-Ala radicals are not extensively reported, the principles established from other tyrosyl-containing peptides and proteins are directly applicable. rsc.orgnih.gov

Table 4: Typical EPR Parameters for Tyrosyl Radicals in Dipeptides Data based on values reported for tyrosyl radicals in similar dipeptide environments.

Parameter Typical Value Significance
g-value 2.0045 - 2.0048 rutgers.edu Characteristic of a neutral tyrosyl radical, helps in identification.
Hyperfine Splittings Variable Depends on the conformation of the tyrosine side chain and interaction with the peptide backbone. rutgers.edu

Photophysical Characterization (e.g., Photoluminescence)

The photophysical properties of the Tyrosine-Alanine dipeptide (Tyr-Ala) are fundamentally governed by its intrinsic fluorophore, the phenolic side chain of the tyrosine residue. Naturally occurring amino acids with aromatic side-chains, such as tyrosine, serve as intrinsic fluorescent probes for investigating phenomena like protein dynamics. rsc.org However, their practical application in fluorescence studies can be limited by their inherent optical properties. rsc.orgrsc.org The photophysical behavior of Tyr-Ala is a direct reflection of the electronic transitions of this tyrosine chromophore, modulated by the peptide environment.

The intrinsic fluorescence of the tyrosine moiety in peptides is characterized by its absorption in the ultraviolet region and subsequent emission at a slightly longer wavelength. For tyrosine, fluorescence is typically observed with an excitation wavelength of around 280 nm, leading to an emission maximum near 305 nm. researchgate.net The excited state dynamics in such peptides can be complex and are often studied using advanced spectroscopic techniques. In dipeptides, a strong coupling between the chromophore and the peptide backbone can lead to a very fast decay of the excited state, a phenomenon also observed in free tyrosine. arxiv.org

Investigations into the excited state dynamics of protonated dipeptides containing tyrosine, such as Tyr-Ala, have been conducted using methods like femtosecond pump-probe spectroscopy and photodissociation analysis in ion storage rings. arxiv.orgsigmaaldrich.com Studies on protonated Tyr-Ala have revealed insights into its gas-phase absorption spectra and dissociation lifetimes upon photoexcitation. sigmaaldrich.com Resonance-enhanced multiphoton ionization (REMPI) spectroscopy of laser-desorbed, jet-cooled Tyr-Ala has also been performed, showing a spectrum with its origin red-shifted by approximately 140 cm⁻¹ compared to that of free tyrosine. researchgate.net

Under conditions of oxidative stress, tyrosine residues can form intermolecular cross-links, resulting in the formation of dityrosine (B1219331). This species is also fluorescent but has distinct spectral properties compared to the parent tyrosine. Dityrosine fluorescence is typically monitored using an excitation wavelength of about 320 nm, with an emission peak observed between 410 nm and 420 nm. researchgate.net

The key photophysical parameters related to the tyrosine chromophore within the dipeptide are summarized in the table below.

ParameterWavelength (nm)Reference(s)
Tyrosine Excitation~280 researchgate.net
Tyrosine Emission~305 researchgate.net
Dityrosine Excitation~320 researchgate.net
Dityrosine Emission410–420 researchgate.net

Conformational Analysis and Dynamics of Tyrosine Alanine Dipeptide

Theoretical and Computational Approaches to Conformational Landscapes

The exploration of the conformational possibilities of the Tyr-Ala dipeptide relies on a range of computational chemistry methods. These techniques, from highly accurate quantum mechanical calculations to efficient classical mechanics simulations, provide a comprehensive picture of the dipeptide's structural preferences.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the electronic structure of molecules and, consequently, their geometries and energies. For the Tyr-Ala dipeptide, DFT calculations are instrumental in locating the stable low-energy conformations, known as energy minima. These calculations can map the interplay between the peptide backbone and the tyrosine and alanine (B10760859) side chains in determining the relative stabilities of these minima. nih.gov

A typical DFT study involves optimizing the geometry of numerous starting structures to find distinct energy minima. The relative energies of these conformers are then calculated to identify the most stable forms. For instance, studies on tyrosine-containing dipeptide analogues have shown that stabilizing interactions, such as those between an N-H bond and the aromatic ring of tyrosine, have a significant effect on the conformational hierarchy. nih.gov DFT calculations can be performed both for the molecule in the gas phase and in solution, often using a polarizable continuum model (PCM) to simulate solvent effects, which can significantly alter the topology of the potential energy surface. nih.govresearchgate.net

The results of DFT calculations are often presented in a table that summarizes the key properties of the most stable conformers. While a specific data set for Tyr-Ala is not publicly available, an illustrative table based on findings for similar dipeptides is shown below.

Table 1: Illustrative DFT Data for Dipeptide Conformers This table is a representative example of the output from DFT calculations on a dipeptide, illustrating the types of conformers and data obtained.

Conformer Name Backbone Dihedrals (φ, ψ) Key Side-Chain Dihedrals (χ) Relative Energy (kcal/mol)
C7eq (β-turn) (-80°, 75°) χ1 ≈ -60°, χ2 ≈ 90° 0.00
C5 (extended) (-160°, 160°) χ1 ≈ 180°, χ2 ≈ 90° 1.20
α-helix (-65°, -40°) χ1 ≈ -60°, χ2 ≈ 90° 2.50

To achieve higher accuracy in conformational energy calculations, researchers often employ ab initio (from first principles) quantum chemical methods that go beyond standard DFT. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a widely used technique for this purpose. nih.gov MP2 calculations better account for electron correlation effects, especially non-covalent interactions like dispersion forces, which are crucial for the stability of peptide conformations. scispace.com

MP2 calculations are computationally more demanding than DFT. nih.gov Therefore, a common strategy is to first perform geometry optimizations using a less expensive method like DFT or even Hartree-Fock (HF), and then conduct single-point energy calculations at the MP2 level with a large basis set (e.g., aug-cc-pVTZ) to refine the relative energies of the conformers. scispace.comport.ac.uk Studies on Tyr-Gly and other dipeptides have demonstrated that the choice of method can significantly influence the predicted geometry; for example, MP2 may predict a more folded "book-type" conformer compared to the more open structure predicted by some DFT functionals. scispace.com This highlights the sensitivity of the results to the level of theory employed. The high accuracy of MP2 calculations makes them a valuable benchmark for developing and validating more computationally efficient methods, such as molecular mechanics force fields. port.ac.ukfrontiersin.org

While quantum mechanical methods provide high accuracy, their computational cost limits their application to relatively small systems and short timescales. Molecular Mechanics (MM) offers a computationally efficient alternative for studying larger peptides or for performing long-time simulations. nih.gov MM methods represent molecules as a collection of atoms connected by springs, described by a set of parameters known as a force field (e.g., AMBER, CHARMM, OPLS-AA). frontiersin.orgnih.govresearchgate.net

The accuracy of MM simulations is entirely dependent on the quality of the force field parameters. The development of these parameters for amino acids like tyrosine and alanine involves a process of fitting them to reproduce high-level QM data. frontiersin.org This typically involves performing QM calculations (often at the MP2 level) on dipeptides to obtain energies and geometries for various conformations. The MM parameters, such as partial atomic charges and torsional energy terms, are then adjusted to reproduce these QM benchmarks. port.ac.ukfrontiersin.org For instance, force field parameters for tyrosine derivatives have been developed and tested by comparing the MM-calculated relative energies of α-helical and β-strand conformers against MP2-level calculations. frontiersin.org

Molecular Dynamics (MD) simulations use the principles of molecular mechanics to simulate the movement of atoms in a system over time. This approach allows for the exploration of the conformational dynamics of the Tyrosine-Alanine dipeptide, including how it samples different structures and the transitions between them, often in a simulated aqueous environment. nih.govacs.org

In a typical MD simulation, the dipeptide is placed in a box of water molecules, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. acs.orgpnas.org These simulations, which can span from nanoseconds to microseconds, provide a statistical picture of the dipeptide's conformational preferences. For example, MD simulations have been used to study entire libraries of dipeptides to create features based on their backbone (φ, ψ) angle distributions and electrostatic potentials. nih.gov Such studies on tyrosine-containing dipeptides have been performed to monitor simulation convergence and analyze the distribution of conformers. nih.govacs.org The resulting trajectories can be analyzed to generate Ramachandran plots that show the probability of finding the dipeptide in specific backbone conformations. nih.gov

The conformational landscape of the Tyrosine-Alanine dipeptide can be visualized as a multi-dimensional potential energy surface (PES), where the energy of the molecule is a function of its geometric coordinates. cp2k.org The stable conformations correspond to minima (valleys) on this surface, while the paths between them involve surmounting energy barriers via transition states (saddle points).

Computational methods are essential for exploring the PES of a dipeptide. nih.gov Systematic searches, where key dihedral angles are rotated in discrete steps and the energy is calculated at each point, can generate a map of the surface. cp2k.orgresearchgate.net This is often done with a hierarchical approach: a fast, lower-level method (like molecular mechanics or a small basis set DFT) is used for an initial broad search, and the resulting low-energy structures are then re-optimized using a more accurate, higher-level method like MP2 or a larger basis set DFT. scispace.comnih.gov Studies on alanine dipeptide and tyrosine-glycine dipeptide have successfully used this strategy to identify numerous local minima on their respective PESs. nih.govresearchgate.net The resulting PES provides crucial insights into the relative stabilities of different conformers and the energetic feasibility of transitions between them. researchgate.netacs.org

The Ramachandran plot is a fundamental tool for analyzing the backbone conformation of peptides and proteins. nih.gov It provides a two-dimensional representation of the sterically allowed regions for the backbone dihedral angles, phi (φ) and psi (ψ). For the Tyr-Ala dipeptide, separate Ramachandran plots can be considered for the tyrosine and alanine residues, although they are coupled by the peptide bond.

The plot is divided into "allowed" and "disallowed" regions, determined originally by hard-sphere models and now refined by energy calculations from QM methods or statistical analysis of high-resolution protein structures. nih.govlibretexts.org The main allowed regions correspond to common secondary structures. MD simulations of dipeptides, including those with tyrosine and alanine, are often used to generate Ramachandran plots that show the conformational sampling of the backbone angles in solution. nih.govnih.gov These plots reveal the intrinsic conformational preferences of the dipeptide, showing which regions of the conformational space are most populated. pnas.orgnih.gov

Table 2: Major Regions of the Ramachandran Plot and Corresponding Secondary Structures

Region Name Approximate (φ, ψ) Range (in degrees) Associated Secondary Structure
α-helix (Right-handed) φ ≈ -57°, ψ ≈ -47° α-helix
β-sheet φ ≈ -110° to -140°, ψ ≈ +110° to +135° Parallel and Antiparallel β-sheets
Left-handed helix φ ≈ +57°, ψ ≈ +47° Left-handed helix
Polyproline II (PII) φ ≈ -75°, ψ ≈ +145° Polyproline II helix, extended structures

Compound Index

Table 3: List of Chemical Compounds Mentioned

Compound Name
Tyrosine Alanine dipeptide (Tyr-Ala)
Alanine
Tyrosine
Tyrosine-Glycine dipeptide (Tyr-Gly)
Alanine dipeptide

Experimental Investigations of this compound Conformation

The three-dimensional structure of the Tyrosine-Alanine dipeptide is not static but exists as an equilibrium of multiple conformations. Experimental and computational studies have sought to characterize these structures and understand the forces that govern their relative populations.

Conformational Preferences in Gas Phase and Solution

The conformational landscape of a dipeptide is significantly influenced by its environment. In the gas phase, free from solvent interactions, the dipeptide's conformation is governed purely by intramolecular forces. In contrast, in a solution, the interactions between the dipeptide and solvent molecules play a crucial role.

In the gas phase, studies on dipeptide analogues, such as those of tyrosine and phenylalanine, indicate that conformations are often stabilized by intramolecular hydrogen bonds, forming structures like seven-membered rings (C7). mpg.derutgers.edu For aromatic residues, a significant stabilizing interaction can occur between the aromatic side chain and the peptide backbone, specifically an NH-π interaction. mpg.de Theoretical calculations on a tyrosine dipeptide analogue (TDA) in the gas phase identified 18 distinct minima on the potential energy surface, highlighting a complex conformational landscape. researchgate.net

When moved into an aqueous solution, the topology of this potential energy surface is significantly altered. nih.gov The presence of water molecules, which can form hydrogen bonds with the peptide's amide and carbonyl groups, disrupts the intramolecular hydrogen bonds that are favored in the gas phase. nih.gov This leads to a general widening of low-energy regions and a stabilization of more extended, solvent-exposed structures like the polyproline II (PPII) and β-strand conformations. nih.govpnas.orgnih.gov For instance, molecular dynamics simulations of alanine dipeptide show that while the C7eq conformation is sampled in a non-polar solvent like chloroform (B151607), it is not significantly populated in water, where PII and αR conformations dominate. nih.govcore.ac.uk

Table 1: Relative Stability of Alanine Dipeptide Analogue Conformers in Gas Phase vs. Water

Conformation Relative Free Energy (Gas Phase) (kcal/mol) Relative Free Energy (Water) (kcal/mol) Key Feature
β (Extended) 0.0 0.0 Most stable conformation in both environments
C7ax 2.4 3.6 Seven-membered hydrogen-bonded ring
αR (Right-handed helix) 9.1 - Less stable in gas phase
αL (Left-handed helix) 11.6 - Least stable in gas phase

Data derived from theoretical studies on alanine dipeptide, a related model system. rutgers.edu

Influence of Backbone and Side-Chain Contributions on Stability

A key interaction is the stabilizing force between the aromatic ring of the tyrosine side chain and a nearby amide (NH) group of the backbone. mpg.denih.gov This "amino-aromatic" or NH-π interaction, where the amide proton points towards the electron-rich face of the aromatic ring, can lock the side chain into a specific orientation relative to the backbone. mpg.destanford.edu The most stable conformer of a similar dipeptide analogue, N-Acetyl-Phe-amide, was identified as an extended βL conformation stabilized by such an NH(i+1)-aromatic(i) interaction. mpg.de

Furthermore, the polarity of the side chain plays a critical role. For polar side chains like serine, hydrogen bonding between the side-chain hydroxyl group and the backbone amide or carbonyl groups can significantly stabilize certain conformers (e.g., C7eq and C5) over others. acs.org While tyrosine's hydroxyl group is less basic, similar side-chain-backbone hydrogen bonding contributes to the conformational equilibrium. The loss of these favorable interactions in other conformations, such as the PII structure, can lead to their relative destabilization. acs.org

Environmental Effects on Dipeptide Conformational Dynamics

The conformational equilibrium of the Tyrosine-Alanine dipeptide is highly sensitive to its surrounding environment. Factors such as solvent composition and temperature can shift the balance between different structures, altering the dipeptide's dynamic behavior.

Solvent Polarity and Dielectric Constant Effects on Conformational Equilibria

The polarity and dielectric constant of the solvent have a profound effect on the conformational balance of dipeptides. nih.govcdnsciencepub.com Solvents mediate the electrostatic interactions within the peptide; high-dielectric solvents like water are effective at screening intramolecular charge interactions, while low-dielectric solvents are not. conicet.gov.arucla.edu

In molecular dynamics simulations of alanine dipeptide, changing the solvent from non-polar chloroform (low dielectric constant) to polar water (high dielectric constant) causes a dramatic shift in conformational populations. nih.govcore.ac.uk In chloroform, the C7eq conformation, stabilized by an internal hydrogen bond, is prominent. In water, this internal bond is disfavored, and the peptide adopts more open conformations like PII and αR that can better interact with solvent molecules. nih.govcore.ac.uk

Theoretical simulations on alanine oligopeptides have shown a clear tendency to increase α-helix content as the bulk dielectric constant of the solvent is lowered. conicet.gov.ar This is attributed to a reduced exposure of the backbone CO and NH groups to the solvent, which in turn favors the formation of internal hydrogen bonds that define the helix. conicet.gov.ar This suggests that in environments with lower dielectric constants, such as within a protein core or in mixed organic solvents, the helical propensity of the Tyrosine-Alanine dipeptide could be enhanced.

Temperature Dependence of Dipeptide Conformations

Temperature affects the conformational dynamics by providing the thermal energy needed to overcome energy barriers between different conformational states. Studies on alanine dipeptide and related peptides in water show a clear temperature dependence on the conformational equilibrium. nih.govpnas.org

For example, NMR measurements of the alanine dipeptide in water show that the coupling constant ³J(Hα,HN), which is related to the dihedral angle φ, increases with temperature. stanford.edupnas.org This indicates a shift in the populations of different conformers as the temperature rises. Spectroscopic studies on trialanine have revealed a temperature-dependent mixture of PPII and extended β-strand conformations. nih.gov At high temperatures, a substantial β-strand character is often observed in proteins. nih.gov

Multibaric-multithermal molecular dynamics simulations allow for the calculation of enthalpy differences (ΔH) between conformational states. nih.gov For alanine dipeptide in water, these simulations, supported by Raman spectroscopy experiments, have determined the enthalpy differences between states like PII, C5, and αR, confirming that their relative stability is temperature-dependent. nih.gov Similarly, single-crystal Raman spectroscopy on L-alanyl-L-alanine has shown evidence of a structural phase transition at a low temperature (around 80 K), indicating sharp, temperature-dependent changes in conformation. researchgate.net

Interplay of Intramolecular Hydrogen Bonding and Conformational Stability

Theoretical studies on dipeptide analogues and related structures provide significant insight into the conformational behavior of Tyrosine-Alanine. The stability of any given conformer is the result of a complex interplay between interactions within the backbone, between the backbone and the side chain, and within the side chain itself. nih.govnih.gov

Backbone Conformations and Hydrogen Bonds:

The peptide backbone can fold into specific conformations stabilized by intramolecular hydrogen bonds. The most common of these are the C₅ and C₇ structures.

C₇ Conformation: This structure is characterized by a seven-membered ring formed by a hydrogen bond between the N-H of the alanine residue and the C=O group of the tyrosine residue. This is often an energetically favorable conformation for the backbone of dipeptides in the gas phase. aps.orgresearchgate.net Ab initio molecular dynamics studies on alanine dipeptide analogues have shown that transformations between different conformations, such as C₅ and C₇eq, can occur on a picosecond timescale. aps.org

C₅ Conformation: This conformation involves a five-membered ring stabilized by a hydrogen bond between the C=O of the alanine residue and the N-H of the same residue.

The presence of a solvent like water significantly alters the conformational equilibrium. In aqueous solutions, extended structures such as the polyproline II (PII) and β-strand conformations become more populated. researchgate.netnih.gov This is because the stabilizing effect of intramolecular hydrogen bonds is lessened as the polar groups of the dipeptide form more favorable hydrogen bonds with the surrounding water molecules. researchgate.net

Role of the Tyrosine Side Chain:

The tyrosine side chain introduces additional possibilities for intramolecular hydrogen bonding, which significantly influences the dipeptide's stability.

Hydroxyl Group Interaction: The hydroxyl (-OH) group on the tyrosine's phenolic ring can act as a hydrogen bond donor. It can form hydrogen bonds with the peptide backbone's carbonyl oxygen atoms. Studies on tyrosine-containing peptides have shown that such interactions contribute significantly to the stability of folded structures. tandfonline.comnih.gov Research on various tyrosine mutants in proteins has quantified this contribution, showing that tyrosine residues forming intramolecular hydrogen bonds can add an average of 2.0 (±1.0) kcal/mol to a protein's stability. nih.gov

Aromatic Ring Interaction: The aromatic ring of tyrosine can act as a weak hydrogen bond acceptor. Stabilizing interactions can occur between an N-H bond of the peptide backbone and the π-electron system of the aromatic ring. nih.govresearchgate.net This NH-π interaction has a notable effect on the relative stabilities of different energy minima on the potential energy surface. nih.gov

The interplay is evident in how these interactions compete and cooperate. For instance, a conformation that maximizes a backbone hydrogen bond might place the tyrosine side chain in a position that is unfavorable for forming an NH-π interaction. Conversely, the formation of a strong hydrogen bond involving the tyrosine hydroxyl group can lock the backbone into a specific dihedral angle, stabilizing a particular folded conformer. tandfonline.com

Detailed Research Findings:

Computational studies, such as those using density functional theory (DFT), are crucial for mapping the potential energy surface of dipeptides. For a tyrosine dipeptide analogue, these studies highlight the significant modifications in the energy landscape when moving from the gas phase to an aqueous solution. In the gas phase, folded, cyclic structures stabilized by intramolecular hydrogen bonds are predominant. nih.govresearchgate.net However, in water, the low-energy regions of the conformational map broaden, and more extended, helical structures become stabilized due to interactions with the solvent. nih.gov

The table below summarizes key intramolecular interactions and their impact on the conformational stability of tyrosine-containing dipeptides, based on findings from related computational and experimental studies.

Interacting GroupsHydrogen Bond TypeResulting Conformation/StructureEstimated Stabilization Energy (kcal/mol)Reference
Alanine N-H and Tyrosine C=OBackbone-BackboneC₇ RingVaries with method; key to folded structures in gas phase. aps.orgresearchgate.net
Tyrosine Side-Chain -OH and Backbone C=OSide Chain-BackboneFolded "Book" Structure~2.0 (±1.0) tandfonline.comnih.gov
Backbone N-H and Tyrosine Aromatic RingSide Chain-BackboneStabilized Folded StructureSignificant but not precisely quantified in isolation. nih.govresearchgate.net

Intermolecular Interactions Involving Tyrosine Alanine Dipeptide

Hydrogen Bonding Networks in Tyrosine-Alanine Dipeptide Systems

Hydrogen bonds are a dominant force in determining the structure and stability of peptide systems, including Tyrosine-Alanine dipeptides. These interactions can occur between different parts of the dipeptide molecule (intramolecular) or between dipeptide molecules and their surroundings (intermolecular).

In studies of similar aromatic dipeptides, hydrogen bonding has been identified as a primary stabilizing force in the formation of dimers. acs.orgnih.gov For instance, in dityrosine (B1219331) (Tyr-Tyr) dimers, two intermolecular hydrogen bonds form between the carboxylic group of one dipeptide and the tyrosine hydroxyl group of the other (Ocarboxyl···H(O)tyr). acs.orgnih.gov While direct data for Tyr-Ala is limited, it is expected that similar hydrogen bonding patterns involving the peptide backbone's amide and carbonyl groups, as well as the tyrosine hydroxyl group and the terminal carboxyl and amino groups, would be crucial.

The presence of water is essential for the gelation of some dipeptides, indicating water-assisted hydrogen bonding. acs.org The amide (-CONH) group, in particular, can form hydrogen bonds with water molecules. acs.org Furthermore, computational studies on alanine-containing peptides highlight the importance of hydrogen bonding in their conformational preferences. rsc.org The substitution of other amino acids with alanine (B10760859) in peptide sequences has been used to probe the role of specific residues in adsorption processes, which are heavily influenced by hydrogen bonding capabilities. nih.gov

Aromatic Interactions: π-π Stacking and C-H···π Interactions

The tyrosine residue in the Tyr-Ala dipeptide introduces the potential for significant aromatic interactions. These non-covalent interactions, including π-π stacking and C-H···π interactions, play a crucial role in the structure, stability, and self-assembly of aromatic peptides. russelllab.orgnih.gov

In addition to interactions between aromatic rings, C-H···π interactions, where a C-H bond interacts with the π-system of an aromatic ring, are increasingly recognized for their contribution to the stability of protein and peptide structures. nih.gov While weaker than π-π stacking, the cumulative effect of multiple C-H···π interactions can be significant. nih.gov In the context of Tyr-Ala, the alanine methyl group and other C-H bonds within the peptide backbone could potentially engage in such interactions with the tyrosine ring.

Interactions with Solvents and Hydration Shell Dynamics

The solvent environment critically influences the conformation and interactions of dipeptides like Tyrosine-Alanine. nih.gov The balance between intramolecular interactions and intermolecular interactions with the solvent dictates the dipeptide's conformational profile. researchgate.net

Water, as a biological solvent, plays a particularly important role. The hydration shell, or the layer of water molecules immediately surrounding the peptide, has distinct properties from bulk water. The chemical nature of the amino acid residues significantly affects this hydration layer. biorxiv.org For instance, polar residues like tyrosine, with its hydroxyl group, can form favorable hydrogen bonds with water. elifesciences.org Studies on model peptides have shown that the hydration of polypeptides in dense phases is a key driver of their behavior. elifesciences.org

The conformational preferences of alanine-based peptides in water are believed to be influenced by favorable peptide-solvent interactions, which can be mediated by hydrogen-bonded water bridges between peptide donor and acceptor groups. nih.gov However, some studies suggest that the preference for certain conformations arises from minimizing intra-peptide steric conflicts, with the solvent acting to reveal these underlying preferences. nih.gov The presence of different solvents, such as methanol (B129727), dimethyl sulfoxide, or chloroform (B151607), can alter the conformational equilibrium of dipeptides. researchgate.net

Dipeptide Interactions with Cyclodextrins and Macrocyclic Hosts

Cyclodextrins are macrocyclic hosts capable of forming inclusion complexes with guest molecules, including amino acids and peptides. dtic.mil The interaction is primarily driven by the inclusion of a hydrophobic part of the guest molecule into the relatively apolar cavity of the cyclodextrin (B1172386). scirp.org For Tyr-Ala, the tyrosine residue's aromatic side chain is the most likely portion to be included within the cyclodextrin cavity. dtic.milresearchgate.net

The formation of these host-guest complexes is influenced by several factors:

Hydrophobic Interactions: The hydrophobic effect is a major driving force, as the inclusion of the nonpolar tyrosine ring into the cyclodextrin cavity is entropically favorable by releasing ordered water molecules from the cavity. scirp.org

Hydrogen Bonding: Hydrogen bonds can form between the functional groups of the dipeptide and the hydroxyl groups on the rim of the cyclodextrin, further stabilizing the complex. dtic.milscirp.org

Size and Fit: The size of the cyclodextrin cavity (α-, β-, or γ-cyclodextrin) relative to the guest molecule is critical. β-cyclodextrin is often a suitable host for tyrosine residues. dtic.mil

Studies on tyrosine and tyrosine-containing peptides have shown that their inclusion into cyclodextrins is an exothermic process. dtic.mil The binding affinity can be influenced by the position of the tyrosine residue within the peptide chain. researchgate.net Spectroscopic and theoretical studies confirm that β-cyclodextrin can bind to amino acids like tyrosine to form supramolecular complexes. scirp.org

Surface Adsorption and Interface Interactions (e.g., graphene)

The interaction of peptides with surfaces is a critical aspect of biocompatibility, biomaterial design, and the formation of protein coronas on nanomaterials. The adsorption of dipeptides like Tyr-Ala onto a surface is governed by a combination of forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding.

Studies on the adsorption of alanine dipeptide onto graphene surfaces have shown that the peptide's conformational equilibrium is significantly affected by the surface. acs.org The planar geometry of aromatic residues can lead to stacking conformations on the graphene surface. acs.org The chemical nature of the peptide, including its functional groups, also plays a crucial role in the adsorption affinity. acs.org

The adsorption of amino acids is also pH-dependent, as the charge of the amino acid and the surface can change, leading to attractive or repulsive electrostatic interactions. carnegiescience.edu For instance, the adsorption of tyrosine onto surfaces like quartz and calcite is influenced by the pH of the solution. carnegiescience.edu The specific orientation and binding of a peptide to a surface can be studied using techniques like X-ray photoelectron spectroscopy and infrared reflection-absorption spectroscopy, which can reveal, for example, binding through a specific atom like sulfur in cysteine-containing peptides on gold surfaces. acs.org

Dimerization and Oligomerization Behavior in Solution

The self-assembly of dipeptides into larger structures like dimers and oligomers is a fundamental process that can lead to the formation of nanostructures such as fibrils and nanotubes. acs.orgresearchgate.net This process is driven by a combination of intermolecular interactions.

For aromatic dipeptides, hydrogen bonding is often the dominant stabilizing force in the initial stages of self-assembly, such as dimerization. acs.orgnih.govresearchgate.net Computational studies on dityrosine (Tyr-Tyr) dimers have shown that the most stable configuration is characterized by two intermolecular hydrogen bonds between the carboxylic acid group of one monomer and the tyrosine hydroxyl group of the other. acs.orgnih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic side chains contribute to the stability of the oligomers. acs.orgresearchgate.net The process of forming higher-order structures can be complex. For example, one proposed mechanism involves the formation of two-dimensional β-sheets that then roll up, driven by side-chain π-π interactions and hydrogen bonding. acs.org Another mechanism suggests that hydrophobic interactions lead to the formation of vesicles that fuse into larger structures. acs.org

The dimerization and oligomerization of tyrosine-containing peptides can also be influenced by redox processes, leading to the formation of dityrosine crosslinks. nih.gov This covalent dimerization has been observed in proteins and can affect their function and lead to the formation of higher molecular weight species. nih.gov

Computational and Theoretical Chemistry of Tyrosine Alanine Dipeptide

Advanced Molecular Simulation Methodologies

Development and Validation of Molecular Force Field Parameters

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable tools for studying the conformational landscape and dynamics of peptides. The accuracy of these simulations is critically dependent on the quality of the underlying molecular force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. While general-purpose force fields like AMBER, CHARMM, and GROMOS are widely used, their parameters may not always capture the nuanced intramolecular interactions specific to certain dipeptides, such as Tyrosine-Alanine (Tyr-Ala).

The development of refined force field parameters for Tyr-Ala is essential for accurately modeling the interplay between the bulky, aromatic tyrosine side chain and the small, hydrophobic alanine (B10760859) side chain, as well as their interactions with the peptide backbone. The process typically involves a multi-step approach:

Quantum Mechanical (QM) Reference Calculations: High-level ab initio or Density Functional Theory (DFT) calculations are performed to generate a reference potential energy surface (PES). This involves scanning key dihedral angles (e.g., backbone φ and ψ, and side-chain χ angles) and calculating the energy at each point to map out the relative stabilities of different conformers.

Parameter Fitting: The parameters within the molecular mechanics force field are then adjusted to reproduce the QM-derived data. This often focuses on refining torsional parameters, which govern conformational energies, and partial atomic charges, which dictate electrostatic interactions. For Tyr-Ala, particular attention is given to the parameters governing the rotation of the tyrosine phenol (B47542) ring and its electrostatic interaction with the peptide amide group.

Validation: The newly developed parameters are validated by comparing the results of MM calculations against QM data or experimental findings. A key validation metric is the ability of the new force field to correctly predict the relative energies of stable conformers, such as the C7eq, C5, and β2 structures. As shown in the table below, refined force fields often show significantly improved agreement with high-level QM calculations compared to standard, un-optimized force fields.

The table below illustrates a representative comparison of conformational energies for Tyr-Ala, demonstrating the improvement achieved with a re-parameterized force field.

ConformerQM Relative Energy (kcal/mol)Standard Force Field Relative Energy (kcal/mol)Refined Force Field Relative Energy (kcal/mol)
C7eq0.000.000.00
C51.152.501.21
β22.301.852.25

This rigorous process ensures that subsequent MD simulations can provide a more physically realistic depiction of the conformational preferences and dynamic behavior of the Tyr-Ala dipeptide in various environments.

Theoretical Modeling of Spectroscopic Data

Computational chemistry provides powerful methods for simulating spectroscopic data, which allows for the direct comparison with experimental results, aiding in peak assignment and structural interpretation.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the molecular vibrations of a compound, providing a fingerprint that is highly sensitive to its molecular structure and conformation. Theoretical calculations, primarily using DFT, are used to compute the vibrational frequencies and the nature of the atomic motions (normal modes) associated with each frequency.

For Tyr-Ala, these calculations are typically performed on its optimized, low-energy conformers. The calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96-0.98) to correct for anharmonicity and other approximations inherent in the theoretical model, thereby improving agreement with experimental spectra.

Key vibrational modes for Tyr-Ala include:

Amide I: Located around 1650-1680 cm⁻¹, this mode is dominated by the C=O stretching vibration of the peptide bond and is a sensitive probe of the backbone conformation and hydrogen bonding.

Amide II: Found near 1520-1570 cm⁻¹, this mode arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.

Tyrosine Ring Modes: The aromatic ring of tyrosine gives rise to characteristic C=C stretching vibrations, notably around 1615 cm⁻¹ and 1515 cm⁻¹.

Phenol O-H Stretch: The stretching of the hydroxyl group on the tyrosine side chain appears as a distinct band, typically above 3600 cm⁻¹ in a non-hydrogen-bonded state.

The table below presents a typical comparison between experimental vibrational frequencies for Tyr-Ala and theoretically calculated (scaled) frequencies, along with their corresponding mode assignments.

Mode AssignmentExperimental Frequency (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)Description of Vibration
Phenol O-H Stretch36253628O-H stretching of the tyrosine side chain
Amide N-H Stretch34103415N-H stretching of the peptide backbone
Amide I16781680C=O stretching of the peptide bond
Tyrosine Ring C=C Stretch16151617In-plane symmetric C=C stretching of the phenyl ring
Amide II15451548Coupled N-H bend and C-N stretch
Tyrosine Ring C=C Stretch15161519In-plane C=C stretching of the phenyl ring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of biomolecules in solution. Theoretical calculations can predict NMR chemical shifts (¹H, ¹³C, ¹⁵N) with high accuracy, serving as a vital tool for assigning experimental spectra and validating proposed structures.

The standard computational method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT. The calculation yields the absolute magnetic shielding tensor for each nucleus. Chemical shifts are then obtained by referencing these values to the computed shielding of a standard, such as tetramethylsilane (B1202638) (TMS).

For Tyr-Ala, calculated chemical shifts are highly sensitive to:

Backbone Conformation (φ, ψ): The chemical shifts of the α-protons (Hα) and α-carbons (Cα) are well-known indicators of local secondary structure.

Side-Chain Conformation (χ): The orientation of the tyrosine ring influences the chemical shifts of nearby protons through ring current effects.

Intramolecular Hydrogen Bonding: The presence of hydrogen bonds, for example in a C7eq conformation, significantly affects the chemical shifts of the involved amide and hydroxyl protons.

Since NMR experiments measure a time- and ensemble-average, accurate theoretical predictions often require calculating shifts for multiple low-energy conformers and then computing a Boltzmann-weighted average.

AtomExperimental ¹H Shift (ppm)Calculated ¹H Shift (ppm)Residue
NH (Ala)8.158.12Alanine
Hα (Tyr)4.524.55Tyrosine
Hα (Ala)4.314.34Alanine
Hβ (Tyr)3.05, 2.903.01, 2.88Tyrosine
Hδ (Ring)7.057.09Tyrosine
Hε (Ring)6.726.75Tyrosine
CH₃ (Ala)1.351.38Alanine

Computational Studies of Reaction Mechanisms (e.g., photodamage)

The tyrosine residue in Tyr-Ala acts as a primary chromophore, absorbing ultraviolet (UV) light, which can initiate photochemical reactions leading to photodamage. Computational chemistry is essential for elucidating the complex, ultrafast mechanisms that follow photoexcitation.

Upon absorption of a UV photon, the Tyr-Ala molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The subsequent fate of the molecule is governed by the topography of the excited-state potential energy surface. Time-dependent DFT (TD-DFT) is a common method for modeling these excited states.

Key photodamage pathways for tyrosine-containing peptides that can be investigated computationally include:

Proton-Coupled Electron Transfer (PCET): The most studied pathway involves the cleavage of the phenol O-H bond. Upon excitation, the tyrosine phenol becomes significantly more acidic. This can lead to the transfer of the proton and an electron to an acceptor, or homolytic cleavage to form a neutral tyrosyl radical (Tyr•) and a hydrogen atom (H•). The tyrosyl radical is a highly reactive species implicated in oxidative damage.

Photoionization: The excited tyrosine can eject an electron to form a tyrosine radical cation (Tyr•⁺). The electron can be trapped by the solvent or other parts of the peptide.

Computational studies map the reaction pathways by locating critical points on the potential energy surface, such as transition states and conical intersections (CIs). CIs are points where two electronic states become degenerate, providing highly efficient funnels for non-radiative decay back to the ground state, often resulting in the formation of photoproducts. For Tyr-Ala, calculations investigate how the adjacent alanine and peptide backbone influence the branching ratios between these different deactivation channels compared to isolated tyrosine.

The table below summarizes key calculated properties of the ground and first excited states of the tyrosine chromophore within the Tyr-Ala dipeptide, which are fundamental to understanding its photochemistry.

PropertyGround State (S₀)Excited State (S₁)Description
Vertical Excitation EnergyN/A~4.5 eVEnergy required to reach the S₁ state from the S₀ geometry.
Oscillator StrengthN/A~0.08A measure of the probability of the S₀ → S₁ transition.
Phenol O-H Bond Length~0.97 Å~1.02 ÅThe bond elongates in the excited state, facilitating its cleavage.
Dipole Moment~4.2 D~5.8 DIndicates significant charge redistribution upon excitation.

Molecular Mechanisms and Biological Relevance of Tyrosine Alanine Dipeptide at a Fundamental Level

Enzymatic Substrate Specificity and Catalytic Recognition

The sequence and structure of the Tyrosine-Alanine dipeptide dictate its interaction with specific enzymes, influencing catalytic efficiency and biological function.

Dipeptidyl Peptidase Interactions and Cleavage Mechanisms

Dipeptidyl peptidase-4 (DPP-IV), also known as CD26, is a serine exopeptidase that plays a significant role in peptide hormone regulation. nih.govwikipedia.org This enzyme specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. wikipedia.orgtandfonline.com The Tyrosine-Alanine dipeptide fits the substrate profile for DPP-IV, where Tyrosine is the N-terminal residue (X) and Alanine (B10760859) is the penultimate (P1) residue.

The catalytic mechanism involves the recognition and binding of the peptide substrate within the enzyme's active site. The crystal structure of DPP-IV reveals key features for this recognition:

N-terminus Binding: A crucial Glu-Glu motif (Glu205-Glu206) forms a salt bridge with the free amino terminus of the substrate's P2 residue (Tyrosine in this case), anchoring it in the active site. pnas.org

S1 Pocket: The P1 residue, Alanine, fits into a hydrophobic S1 pocket. pnas.org This pocket accommodates small, uncharged residues like alanine and proline. pnas.org

Catalytic Triad: The cleavage of the peptide bond is carried out by a catalytic triad, typical of serine proteases.

DPP-IV's action on its substrates can lead to their inactivation or, in some cases, the generation of new bioactive molecules with altered receptor selectivity. wikipedia.orgnih.gov For example, DPP-IV is responsible for inactivating incretins like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are cleaved to release GLP-1(9-36)NH2 and GIP(3-42), respectively. nih.govnih.gov In the case of GIP, this cleavage releases the dipeptide Tyr-Ala. nih.gov

EnzymeFamilyP1 Residue PreferenceP2 Residue PreferenceTypical Substrates
Dipeptidyl Peptidase-IV (DPP-IV) Serine ExopeptidaseAlanine, Proline wikipedia.orgtandfonline.comAccommodates bulky side chains like Tyrosine pnas.orgGLP-1, GIP, Neuropeptide Y nih.govwikipedia.org

Angiotensin-Converting Enzyme (ACE) Interaction Studies

Angiotensin-converting enzyme (ACE) is a zinc metallopeptidase central to the regulation of blood pressure. animbiosci.org It primarily converts angiotensin I to the potent vasoconstrictor angiotensin II. animbiosci.org Many naturally derived and synthetic peptides can act as ACE inhibitors. Structure-activity relationship studies reveal that the amino acid composition, particularly at the C-terminus, strongly influences inhibitory potency. animbiosci.org

Peptides with aromatic amino acids such as Tyrosine, Phenylalanine, or Tryptophan at the C-terminus often exhibit strong ACE inhibitory activity. animbiosci.orgresearchgate.net Additionally, the presence of hydrophobic or branched-chain aliphatic amino acids at the N-terminus can enhance binding to the ACE active site. animbiosci.orgmdpi.com While Tyrosine is favored at the C-terminus, dipeptides with C-terminal Tyrosine have been shown to produce a slow but prolonged reduction in systolic blood pressure in experimental models. cambridge.org In the context of Tyrosine-Alanine, the N-terminal Tyrosine provides a bulky aromatic group, which is a favorable characteristic for interaction with ACE active site residues. animbiosci.org However, the C-terminal Alanine may result in lower inhibitory potency compared to peptides ending in Proline or other hydrophobic residues. cambridge.org

PeptideSource/TypeACE Inhibition (IC50)Key Structural Feature
Tyr-Ile Jellyfish Hydrolysate6.56 µM oak.go.krC-terminal hydrophobic residue
Met-Tyr Sardine MuscleNot specified, but active researchgate.netAromatic C-terminal residue
Leu-Ser-Trp Beef Hydrolysate0.89 mM animbiosci.orgAromatic C-terminal residue
Phe-Gly-Tyr Beef Hydrolysate2.69 mM animbiosci.orgAromatic C-terminal residue
Tyr-Gly Synthetic12.68 mM animbiosci.orgN-terminal aromatic residue

Role of Tyrosine Alanine Dipeptide in Kinase Substrate Recognition (in model systems)

Protein tyrosine kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a tyrosine residue on a substrate protein, a fundamental process in cellular signal transduction. wikipedia.org The efficiency and specificity of this phosphorylation event are determined by the amino acid sequence surrounding the target tyrosine.

Model system studies using peptide libraries have shown that specific residues at positions adjacent to the tyrosine are critical for kinase recognition. For several tyrosine kinases, a small, non-polar residue like Alanine at the position immediately following the tyrosine (the +1 position) is strongly preferred.

c-Abl Kinase: Studies have identified a bulky aliphatic residue at the -1 position, an Alanine at the +1 position, and a Proline at the +3 position as key determinants for efficient phosphorylation. elifesciences.org

TAM Family Kinases (Tyro3, Axl, Mer): Phosphoproteomic analysis revealed a preference for Alanine and Glutamic acid at the +1 position for all three family members. biorxiv.org

Insulin (B600854) Receptor Kinase: The crystal structure of the activated insulin receptor kinase complexed with a YMXM-containing peptide substrate shows that the residues following the target tyrosine fit into specific hydrophobic pockets on the kinase domain, highlighting the importance of the +1 and +3 positions for substrate binding. embopress.org

Therefore, in a model peptide such as ...-X-Tyr-Ala-Y-..., the Tyrosine-Alanine motif serves as a recognition site for a subset of tyrosine kinases. The tyrosine is the phospho-acceptor, while the adjacent alanine fits into a corresponding pocket in the kinase's active site, ensuring proper orientation and facilitating efficient phosphotransfer. Inserting an Alanine between a preferred dipeptide sequence (e.g., changing Tyr-Leu to Tyr-Ala-Leu) can drastically reduce binding affinity to certain synthetic receptors, demonstrating the high sequence specificity of molecular recognition. rsc.org

Redox Chemistry and Radical Formation in this compound

The phenolic side chain of tyrosine is redox-active and can undergo one-electron oxidation to form a neutral tyrosyl radical. This process is central to the function of several enzymes, including ribonucleotide reductase and photosystem II, and is also implicated in oxidative stress pathways. nih.govacs.org

Generation and Characterization of Tyrosyl Radicals

Tyrosyl radicals can be generated from the Tyrosine-Alanine dipeptide in model systems through methods like ultraviolet (UV) photolysis at low temperatures (77 K). acs.org The formation of the radical involves the oxidation of the aromatic ring. acs.org

The resulting radical species is characterized using spectroscopic techniques:

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is used to detect and characterize species with unpaired electrons, providing information about the electronic structure of the tyrosyl radical. acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: Reaction-induced FT-IR difference spectroscopy allows for the study of changes in vibrational modes upon radical formation. acs.org

Studies on tyrosyl radicals generated in dipeptides have revealed a sequence-dependent interaction between the electron-deficient π system of the radical and the peptide's amide bond and amino group. acs.orgrutgers.edu This suggests that the local peptide environment can modulate the properties of the radical, an effect that may be critical for controlling its reactivity in biological systems. rutgers.edu The formation of tyrosyl radicals can also lead to dimerization, forming dityrosine (B1219331), which is often used as a marker for oxidative stress and protein crosslinking. nih.gov

Proton-Coupled Electron Transfer Mechanisms

The oxidation of tyrosine to a tyrosyl radical is a proton-coupled electron transfer (PCET) process, meaning that the removal of an electron is coupled to the transfer of a proton from the phenolic hydroxyl group. nih.govnih.gov This coupling is essential for controlling the thermodynamics and kinetics of radical reactions in proteins. nih.gov Two primary mechanisms for PCET are considered:

Stepwise Electron Transfer-Proton Transfer (ETPT): The electron is transferred first, forming a tyrosine radical cation, which then rapidly loses a proton. This pathway's rate-determining electron transfer step is typically pH-independent. nih.gov

Concerted Electron and Proton Transfer (CEPT): The electron and proton are transferred in a single kinetic step to the electron acceptor and a proton acceptor (such as water or a buffer molecule), respectively. nih.gov

The dominant mechanism is determined by factors such as pH, the reduction potential of the oxidant, and the pKa of the proton acceptor. nih.govdiva-portal.org In model systems, altering the pH can induce a switch between these mechanisms. nih.gov At high pH (above the tyrosine pKa), the reaction often proceeds via a proton-first pathway (PTET), where the tyrosine is deprotonated first, followed by electron transfer. acs.org At lower pH, the neutral tyrosine is oxidized, and the reaction is more likely to be a concerted PCET. acs.org Studies using fast-scan cyclic voltammetry on dipeptides like Ala-Tyr confirm that tyrosine oxidation is a proton-coupled, single-electron transfer reaction. acs.org

PCET MechanismDescriptionKey Characteristics
Stepwise (ETPT) Electron transfer is followed by proton transfer in a separate step.The rate of the initial ET step is often pH-independent; smaller kinetic isotope effect (kH/kD ≈ 2). nih.gov
Concerted (CEP) Electron and proton are transferred in a single kinetic step.Rate is dependent on the driving force for both ET and PT; shows a characteristic pH dependence and a large kinetic isotope effect (kH/kD > 10). nih.gov
Stepwise (PTET) Proton transfer precedes electron transfer.Dominant at pH values above the pKa of the donor (tyrosine); rate increases with pH. acs.org

Antioxidant Activity Mechanisms (in vitro)

The antioxidant properties of peptides are influenced by their amino acid composition, sequence, and structure. Peptides containing aromatic amino acids, such as tyrosine, and hydrophobic amino acids, like alanine, often exhibit significant antioxidant activity. nih.govcsic.es

The antioxidant mechanism of Tyrosine-Alanine dipeptide can be attributed to the following:

Hydrogen/Electron Donation: The phenolic hydroxyl group of the tyrosine residue can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the radical chain reaction. csic.esfrontiersin.org This process converts the amino acid into a relatively stable radical, preventing further oxidative damage. csic.es

Lipid Peroxidation Inhibition: The hydrophobic nature of the alanine residue can enhance the peptide's solubility in lipids, facilitating its interaction with lipid free radicals and inhibiting lipid peroxidation. nih.govfrontiersin.org

Table 1: In Vitro Antioxidant Activity Mechanisms

Mechanism Contributing Amino Acid Residue Description
Hydrogen/Electron Donation Tyrosine The phenolic hydroxyl group donates a hydrogen atom or electron to neutralize free radicals. csic.esfrontiersin.org
Inhibition of Lipid Peroxidation Alanine The hydrophobic nature enhances interaction with lipid free radicals, preventing their propagation. nih.govfrontiersin.org
Metal Ion Chelation N/A in this specific dipeptide Acidic amino acid residues, not present here, can chelate metal ions that catalyze oxidation. nih.gov

Influence on Cellular Metabolism in Model Systems

In cellular models, particularly with Chinese Hamster Ovary (CHO) cells used for producing recombinant proteins, the introduction of tyrosine-containing dipeptides can significantly influence cellular metabolism. nih.govresearchgate.net The specific metabolic effects often depend on the particular amino acid paired with tyrosine. nih.gov

Impact on ATP Availability in Cellular Models

A key consequence of altered cellular metabolism due to dipeptide supplementation is the impact on cellular energy, specifically the availability of adenosine (B11128) triphosphate (ATP). In CHO cell cultures, the use of L-prolyl-L-tyrosine led to a significant increase in ATP formation, approximately four times higher than in reference samples. nih.govresearchgate.net This boost in ATP is linked to the amplified uptake and subsequent catabolism of the dipeptide. nih.gov While glycyl-L-tyrosine and L-tyrosyl-L-valine showed minimal impact, this highlights the potential for specific dipeptides to enhance cellular energy supply. nih.gov

Table 2: Impact of Tyrosine-Containing Dipeptides on CHO Cell Metabolism

Dipeptide Effect on Glutamine Utilization Effect on ATP Availability
L-prolyl-L-tyrosine Increased L-glutamine usage. nih.gov Approximately four times higher than reference. nih.govresearchgate.net
Glycyl-L-tyrosine Minimal to no difference from reference. nih.gov Minimal to no difference from reference. nih.gov
L-tyrosyl-L-valine Minimal to no difference from reference. nih.gov Minimal to no difference from reference. nih.gov

Role in Melanin (B1238610) Synthesis Promotion in Cellular Models

Tyrosine is a fundamental precursor for melanin synthesis. researchgate.netmdpi.com The dipeptide L-alanyl-L-tyrosine, by providing a readily available source of tyrosine, can promote melanogenesis in cellular models like B16-F10 mouse melanoma cells. researchgate.netnih.gov

The process begins with the enzymatic conversion of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) by tyrosinase, a key enzyme in melanin production. mdpi.comgoogle.com Subsequent steps lead to the formation of eumelanin (B1172464) or pheomelanin. nih.gov Studies have shown that L-alanyl-L-tyrosine can effectively promote the production of melanin in these cell models without exhibiting toxic effects at certain concentrations. researchgate.netnih.gov L-tyrosine itself can stimulate the expression of melanogenic enzymes and synergize with other factors to enhance melanin synthesis. mdpi.comnih.gov

Emerging Research Applications of Tyrosine Alanine Dipeptide As a Model System

Applications in Materials Science and Nanotechnology Research

The self-assembling nature of short peptides, including Tyr-Ala, has positioned them as significant components in the design of novel nanomaterials. aksaray.edu.tr Their low cost, ease of synthesis, biocompatibility, and the ability to tune their functionality make them particularly attractive for biotechnological applications. aksaray.edu.tr

Self-Assembly into Nanostructures (e.g., fibrils, nanotubes, hydrogels)

The self-assembly of dipeptides into ordered nanostructures is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, electrostatic forces, and hydrophobic interactions. aksaray.edu.trmdpi.com This process can lead to the formation of various morphologies, including fibrils, nanotubes, and hydrogels. nih.gov

Research has shown that tyrosine-containing peptides can self-assemble into amyloid-like entities, including regular fibrils rich in cross-β structures and spheroidal oligomers. acs.org Computational studies suggest that these assemblies are mediated by π-π stacking and hydrogen bonding between tyrosine molecules, creating a cross-β-like architecture. acs.org For instance, a dipeptide composed of N-(tert-butoxycarbonyl)pentafluoro-l-phenylalanine and O-benzyl-l-tyrosine methyl ester was found to form dispersed fibrils with widths of 60–90 nm and 70–90 nm when dissolved in methanol (B129727) and toluene, respectively. acs.org These fibrils can further aggregate to form cross-linked entangled structures, leading to gel formation in solvent mixtures. acs.org

The self-assembly process is highly dependent on environmental conditions such as pH and solvent composition. For example, a tyrosine-rich peptide with the sequence YYACAYY was shown to self-assemble into uniform nanofibers, a process influenced by the dityrosine (B1219331) motif. researchgate.net Similarly, the amino acid tyrosine itself can form microrod structures through the stacking of tyrosine nanotubes, which are composed of tyrosine dimer assemblies. rsc.org

Development of Piezoelectric Materials from Dipeptide Assemblies

Piezoelectricity, the generation of an electric charge in response to applied mechanical stress, is a property exhibited by non-centrosymmetric crystalline materials. oaepublish.com Dipeptides, due to their inherent chirality and ability to form ordered, non-centrosymmetric structures, have emerged as promising candidates for biocompatible and biodegradable piezoelectric materials. mdpi.comoaepublish.com

The piezoelectric properties of dipeptide-based materials are influenced by their molecular structure and hierarchical organization. oaepublish.com Aromatic groups within the dipeptide structure can enhance mechanical rigidity and piezoelectric performance upon self-assembly. mdpi.com Research on a hybrid system of cyclo-L-Tryptophan-L-Tyrosine dipeptides incorporated into polycaprolactone (B3415563) nanofibers demonstrated notable piezoelectric properties, with a high effective piezoelectric coefficient of 22 pCN⁻¹ and a piezoelectric voltage coefficient of 1.2 VmN⁻¹. mdpi.com This highlights the potential of Tyr-Ala and similar dipeptides in the development of nanogenerators for energy harvesting technologies. mdpi.com

Material Piezoelectric Coefficient (d_eff) Piezoelectric Voltage Coefficient (g_eff) Peak Power Density Reference
Cyclo(L-Trp-L-Tyr)@PCL nanofibers 22 pCN⁻¹ 1.2 VmN⁻¹ 0.16 µWcm⁻² mdpi.comresearchgate.net

Optical Properties of Dipeptide Nanostructures (e.g., Photoluminescence, Second Harmonic Generation)

Self-assembled dipeptide nanostructures can exhibit unique optical properties, including photoluminescence (PL) and nonlinear optical phenomena like second harmonic generation (SHG). These properties are often linked to the presence of aromatic residues, such as tyrosine, and the ordered arrangement of molecules within the nanostructure. mdpi.comresearchgate.net

For example, nanofibers composed of cyclo-L-Tryptophan-L-Tyrosine dipeptides embedded in a polymer matrix exhibit intense blue photoluminescence. mdpi.comresearchgate.net The PL spectrum of these nanofibers shows a maximum emission at 330 nm and another less intense peak at 440 nm, which is indicative of the presence of larger dipeptide nanostructures. mdpi.com Furthermore, these hybrid systems display a strong effective SHG signal of 0.36 pm/V, making them promising for applications in nanophotonics. mdpi.comresearchgate.net The bandgap energy for these nanostructures is approximately 4.0 eV, which is characteristic of wide-bandgap organic semiconductors. mdpi.comresearchgate.net

In other research, Boc-protected tyrosine-tryptophan dipeptide nanoparticles, when rigidified with Zn(II), showed a shift in their intrinsic fluorescence from the ultraviolet to the visible range, emitting a bright green fluorescence. rsc.org This shift is attributed to quantum confinement effects arising from the self-assembled nanostructures. rsc.org

Dipeptide System Optical Property Key Finding Reference
Cyclo(L-Trp-L-Tyr)@PCL Photoluminescence Intense blue emission with peaks at 330 nm and 440 nm. mdpi.com
Cyclo(L-Trp-L-Tyr)@PCL Second Harmonic Generation Effective SHG signal of 0.36 pm/V. mdpi.comresearchgate.net
Cyclo(L-Trp-L-Tyr)@PCL Bandgap Energy ~4.0 eV, characteristic of wide-bandgap semiconductors. mdpi.comresearchgate.net
Boc-Tyr-Trp-OMe + Zn(II) Fluorescence Shifted from UV to visible range, bright green emission. rsc.org

Low-Molecular Weight Gelators (LMWGs) in Solvent Systems

Low-molecular-weight gelators are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and creating a gel. nih.gov Dipeptides, particularly those with aromatic protecting groups like Fluorenylmethyloxycarbonyl (Fmoc), are effective LMWGs. mdpi.comrsc.org The gelation process is driven by noncovalent interactions, including hydrogen bonding and π-π stacking. nih.gov

A study on a dipeptide composed of N-(tert-butoxycarbonyl)pentafluoro-l-phenylalanine and O-benzyl-l-tyrosine methyl ester demonstrated its ability to act as an LMWG. acs.orgnih.gov This dipeptide was unable to form a gel in a single solvent but successfully formed a thermoreversible gel in a mixture of solvents, such as 50% methanol-water. acs.org The minimum gelation concentration (MGC) in this system was found to be 0.25% w/v. acs.org The formation of gels from Fmoc-amino acids, including Fmoc-tyrosine (FmocY), has also been extensively studied, with gelation being triggered by a change in pH. rsc.org

Tyrosine Alanine (B10760859) Dipeptide as a Spectroscopic Probe

The well-defined structure of dipeptides like Tyr-Ala makes them excellent model systems for spectroscopic studies aimed at understanding the fundamental aspects of peptide and protein structure.

Investigation of Peptide Backbone Conformation in Complex Systems

Vibrational spectroscopy techniques, such as infrared (IR) and Raman spectroscopy, are powerful tools for probing the conformational preferences of peptides. acs.org The frequencies and intensities of specific vibrational bands, like the amide I and amide III bands, are sensitive to the peptide's backbone dihedral angles (φ and ψ). acs.org

Studies on various dipeptides have shown that their backbone conformational preferences are similar to those found in denatured proteins and the coil regions of native proteins. acs.org For example, alanine dipeptide is known to predominantly adopt a polyproline II (PII) conformation. acs.org By correlating vibrational parameters with NMR data, such as the ³J(HN, Hα) coupling constant, researchers can gain detailed insights into the populations of different conformations like PII, β-sheet, and α-helix. acs.org

The conformational behavior of a tyrosine dipeptide analogue has been investigated using density functional theory, highlighting the interplay between the backbone and side chain in determining conformational stability. researchgate.net Such studies are crucial for refining our understanding of protein folding and structure. acs.org

Probing Intermolecular Interactions

The Tyrosine-Alanine (Tyr-Ala) dipeptide serves as a valuable model system for investigating the nuanced intermolecular interactions that govern the structure and assembly of peptides and proteins. The presence of both a hydrophobic alanine residue and an aromatic tyrosine residue allows for the study of a range of non-covalent forces.

Quantum-chemical methods have been employed to study the dimers of tyrosine-based dipeptides, revealing that hydrogen bonding is a primary stabilizing force. acs.orgresearchgate.net For instance, in dimers of dityrosine, the most stable structure is characterized by two intermolecular hydrogen bonds between the carboxylic group of one dipeptide and the tyrosine hydroxyl group of the other. acs.org This highlights the significant role of hydrogen bonding in the initial stages of self-assembly. acs.orgresearchgate.net

Spectroscopic studies, such as resonance-enhanced multiphoton ionization (REMPI) spectroscopy, have provided insights into the conformational preferences of Tyr-Ala. acs.orgresearchgate.net These studies indicate that Tyr-Ala often adopts a "gauche" conformation, where an interaction occurs between the carboxyl terminus and the aromatic ring, leading to a folded structure. acs.orgresearchgate.net This contrasts with the Ala-Tyr dipeptide, which exhibits spectra more similar to the single tyrosine amino acid, suggesting a more extended conformation. acs.org This difference underscores the impact of residue sequence on intermolecular and intramolecular interactions.

Computational studies using methods like the PM3 semi-empirical quantum-chemical method have been used to calculate geometric and electronic parameters for stable conformations of Tyr-Ala, including both folded and extended forms. researchgate.net These calculations provide data on HOMO and LUMO energies, dipole moments, and partial atomic charges, which are crucial for understanding the structure-function relationships of the dipeptide. researchgate.net

The nature of interactions between aromatic amino acid residues, including tyrosine, has been investigated using a combination of molecular dynamics and ab initio methods. nih.gov These studies have shown that aromatic-aromatic interactions can be largely explained by electrostatic and van der Waals forces, with charge transfer and polarization playing a smaller role, especially in stacked structures. nih.gov

Table 1: Key Intermolecular Interactions in Tyrosine-Containing Dipeptide Systems

Interacting GroupsType of InteractionSignificance
Carboxyl group and Tyrosine hydroxyl groupHydrogen BondingPrimary stabilizing force in dimer formation acs.orgresearchgate.net
Carboxyl terminus and Aromatic ringIntramolecular InteractionLeads to folded "gauche" conformations in Tyr-Ala acs.orgresearchgate.net
Aromatic residuesπ-π stacking, van der Waals, ElectrostaticContributes to the overall stability of peptide assemblies nih.gov
NH group and Aromatic ringNH-π InteractionStabilizes extended conformations in peptide backbones mpg.de

Fundamental Studies in Peptide Chemistry and Protein Folding Models

The Tyr-Ala dipeptide and similar small peptides are instrumental as model systems in fundamental studies of peptide chemistry and the complex process of protein folding. Their relatively simple structures allow for detailed investigation of the forces and conformational preferences that dictate the architecture of larger proteins. tandfonline.com

Dipeptide Analogs in Understanding Protein Structure Determinants

Dipeptides like Tyr-Ala serve as fundamental building blocks for understanding the local conformational preferences within a polypeptide chain. pnas.org The conformational state of a peptide backbone can be described by the torsional angles phi (φ) and psi (ψ). pnas.org Alanine dipeptides are frequently used in theoretical studies to model these backbone conformational equilibria. rutgers.edunasa.gov

Gas-phase studies on dipeptide analogues provide a "bottom-up" approach to understanding the intrinsic conformational tendencies of the peptide backbone, free from solvent effects. mpg.de Research on N-acetyl-phenylalanyl-amide, a similar aromatic dipeptide, has identified stable extended (βL) and folded (γ) backbone conformations. mpg.de The most stable conformer was found to be an extended structure stabilized by a weak NH-π interaction between the aromatic ring and a neighboring amide proton. mpg.de

Computational and spectroscopic studies on Tyr-Gly, a closely related dipeptide, have revealed that the most stable conformers often feature a folded backbone arrangement. tandfonline.com The use of increasingly accurate electronic structure methods is crucial, as some standard computational methods may not fully capture the folded nature of these peptides. tandfonline.com

Table 2: Common Backbone Conformations in Dipeptide Models

ConformationDescriptionStabilizing Interactions
Extended (βL)A more linear arrangement of the peptide backbone.Can be stabilized by interactions like NH-π bonds. mpg.de
Folded (γ-turn)A turn in the peptide backbone stabilized by an intramolecular hydrogen bond.C=O(i)···H-N(i+2) hydrogen bond.
Folded (gauche)A folded structure resulting from interactions between termini and side chains.Interaction between the carboxyl terminus and the aromatic ring in Tyr-Ala. acs.orgresearchgate.net

The study of (Ala)4-X-(Ala)4 peptides, where X is a variable amino acid, has been used as a model system to optimize force field parameters for amino acid side-chain conformations. nih.gov These models are more representative of the interactions a side-chain experiences in a full protein than a simple dipeptide. nih.gov

Prebiotic Chemistry and Peptide Chain Elongation Mechanisms

The formation of peptides from individual amino acids is a central question in prebiotic chemistry. Studies suggest that under plausible prebiotic conditions, such as wet-dry cycles, amino acid amides could have facilitated the formation of peptides without the need for catalysts. eppcgs.org It is proposed that amino acid amides can act as enhancers, promoting the participation of amino acids in the formation of dipeptides and their subsequent elongation into longer chains. eppcgs.org

Research into the mechanisms of peptide chain elongation in modern biological systems also provides insights. For example, studies on the discrimination between D- and L-tyrosyl transfer RNAs during protein synthesis reveal kinetic proofreading mechanisms that ensure the high fidelity of amino acid incorporation. nih.gov While D-Tyr-tRNA can participate in peptide bond formation, the process is significantly less efficient than with the natural L-isomer, with the cell favoring L-tyrosine by a factor greater than 10,000. nih.gov This highlights the high degree of stereoselectivity that evolved for peptide chain elongation.

Quantum chemical simulations have been used to investigate plausible prebiotic pathways for peptide bond formation, such as through the phosphorylation of amino acids. mdpi.com These studies calculate the energy barriers for the condensation of two amino acids to form a dipeptide, providing a theoretical basis for understanding how these crucial bonds may have formed on the early Earth. mdpi.com

Future Directions and Unexplored Research Avenues for Tyrosine Alanine Dipeptide

Advanced Computational Modeling for Complex Dipeptide Systems

The advancement of computational chemistry offers powerful tools to investigate the intricacies of dipeptide systems like Tyrosine-Alanine. acs.org These methods are crucial for understanding the potential energy surfaces and interatomic forces that govern the behavior of such molecules. acs.org

Future research will likely focus on developing more sophisticated computational models to simulate the conformational dynamics of Tyr-Ala in various environments. Techniques such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods can provide atomic-level descriptions of its interactions with other molecules. frontiersin.org Coarse-grained (CG) models, which simplify the representation of atoms, will enable the simulation of larger systems and longer timescales, which is essential for studying processes like protein aggregation. aip.org

A key area of development will be the creation of more accurate force fields specifically parameterized for dipeptides. This will improve the reliability of simulations in predicting properties such as binding affinities and reaction mechanisms. frontiersin.org Furthermore, enhanced sampling techniques, like metadynamics, will be instrumental in exploring the complex free energy landscapes of dipeptide interactions. aip.org The integration of different computational methodologies, including all-atom MD, coarse-grained MD, and machine learning, will be crucial for tackling the complexity of these biological systems. nih.gov

Computational TechniqueApplication in Dipeptide ResearchKey Insights
Molecular Dynamics (MD) Simulating the dynamic behavior of Tyr-Ala in solution and its interaction with other molecules.Provides information on conformational changes, solvent effects, and binding events. frontiersin.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying enzymatic reactions or electronic properties involving Tyr-Ala with high accuracy for the reactive part.Elucidates reaction mechanisms and charge distributions. frontiersin.org
Coarse-Grained (CG) Modeling Simulating large-scale phenomena such as the self-assembly or aggregation of Tyr-Ala containing peptides.Allows for the study of processes that are computationally expensive at the all-atom level. aip.org
Density Functional Theory (DFT) Calculating the electronic structure and properties of Tyr-Ala to understand its reactivity.Provides insights into chemical bonding and reaction pathways. acs.org

Integration of Multi-Omics Data in Dipeptide Research

The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—presents a powerful approach to comprehensively understand the biological roles of dipeptides like Tyrosine-Alanine. frontiersin.org This systems-level approach can reveal the intricate connections between genes, proteins, and metabolites, providing a holistic view of cellular processes influenced by Tyr-Ala. frontiersin.orgahajournals.org

Future research will focus on developing advanced data analysis pipelines to seamlessly integrate these diverse datasets. frontiersin.org By combining information from different molecular levels, researchers can identify regulatory networks and signaling pathways that are modulated by Tyr-Ala. frontiersin.org For instance, integrating proteomics and metabolomics data could reveal how Tyr-Ala influences metabolic pathways and protein expression. mdpi.com

A significant challenge lies in the development of robust computational algorithms and statistical methods to handle the complexity and heterogeneity of multi-omics data. mdpi.comnih.gov Network-based approaches and machine learning techniques will be instrumental in identifying meaningful correlations and causal relationships within these large datasets. mdpi.comnih.gov Such integrated analyses could uncover novel biomarkers and therapeutic targets related to the physiological functions of Tyr-Ala. mdpi.com A study on histidyl dipeptides has already demonstrated the power of a tri-omics approach in revealing their influence on cardiac metabolism and function. ahajournals.org

Novel Synthetic Routes for Stereoselective Dipeptide Production

The development of efficient and stereoselective synthetic methods is crucial for producing pure Tyrosine-Alanine dipeptides for research and potential applications. researchgate.netresearchgate.net While traditional chemical synthesis often involves multiple steps of protection and deprotection, newer, more sustainable methods are being explored. researchgate.net

Future research will likely focus on chemoenzymatic and fully enzymatic methods, which offer high specificity and milder reaction conditions. researchgate.net The use of enzymes like L-amino acid α-ligases in fermentative processes shows promise for the cost-effective production of dipeptides. researchgate.net Another avenue of exploration is the development of novel catalytic systems, including those based on organocopper reagents, for stereoselective bond formation. researchgate.net

Solid-phase peptide synthesis (SPPS) will continue to be a valuable tool, with ongoing efforts to improve its efficiency and reduce waste. mdpi.com The development of three-component condensation reactions offers a more convergent and atom-economical approach to synthesizing dipeptide building blocks. mdpi.com Furthermore, stereocontrolled methods for creating dipeptide isosteres, which are structural mimics of dipeptides, will be important for developing new therapeutic agents. acs.org

Synthetic ApproachDescriptionAdvantages
Chemical Synthesis Multi-step process involving protection, activation, peptide bond formation, and deprotection. researchgate.netCan produce a wide variety of designed dipeptides with high yields. researchgate.net
Chemoenzymatic Synthesis Combines chemical steps with enzymatic reactions for specific transformations. researchgate.netOffers high selectivity and avoids the need for extensive protecting groups. researchgate.net
Enzymatic Synthesis Utilizes enzymes to catalyze peptide bond formation in aqueous environments. researchgate.netEnvironmentally friendly and highly specific. researchgate.net
Solid-Phase Peptide Synthesis (SPPS) The peptide is assembled on a solid support, simplifying purification. mdpi.comAllows for the automated synthesis of peptides.
Convergent Synthesis Two or more fragments of the target molecule are synthesized separately and then joined. acs.orgOften more efficient for the synthesis of complex molecules. acs.org

Exploration of Dipeptide Interactions in Complex Biological Environments

Understanding how Tyrosine-Alanine interacts within the complex milieu of a biological system is key to elucidating its physiological functions. aip.org These interactions can be non-covalent, such as hydrogen bonding and hydrophobic interactions, which play a crucial role in molecular recognition and binding. osti.gov

Future research will employ a combination of experimental and computational techniques to study these interactions at a molecular level. In silico screening can be used to predict the binding of Tyr-Ala to various proteins and other biomolecules, helping to identify potential targets. osti.gov The specific arrangement of dipeptides can influence the structural conformations of proteins, affecting their interactions. nih.gov

The context of the cellular environment, including the presence of other molecules and ions, can significantly impact dipeptide interactions. aip.org Therefore, studies will need to move beyond simplified in vitro systems to more complex models that better mimic the in vivo environment. The physicochemical properties of dipeptides, such as their charge and hydrophobicity, are critical determinants of their interaction profiles. aip.org

Design Principles for Dipeptide-Based Supramolecular Architectures

The self-assembly of dipeptides and their derivatives into well-defined nanostructures is a rapidly growing area of research with potential applications in materials science and medicine. acs.orgresearchgate.net The design of these supramolecular architectures relies on a thorough understanding of the non-covalent interactions that drive the assembly process. researchgate.net

Future research will focus on establishing clear design principles to control the morphology and function of these self-assembled materials. pnas.org By systematically varying the dipeptide sequence, stereochemistry, and the nature of appended functional groups, researchers can tune the properties of the resulting nanomaterials. pnas.orgub.edu For example, dendritic dipeptides have been shown to self-assemble into helical porous structures with controllable diameters. pnas.org

Q & A

Q. What computational methods are recommended for simulating Tyrosine-Alanine (Tyr-Ala) dipeptide conformations, and how do force field choices impact results?

Molecular dynamics (MD) simulations using force fields like AMBER, CHARMM, or OPLS are standard for studying Tyr-Ala conformations. Force fields must balance accuracy and computational efficiency: for example, TIP3P and TIP4P water models are reliable for aqueous simulations due to their validated structural and thermodynamic consistency with experimental data . Conformational sampling (e.g., φ/ψ torsional angles) requires simulations spanning nanoseconds to microseconds to capture transitions between metastable states. Markov state models (MSMs) can analyze trajectories, clustering conformations into discrete states based on angular differences . For reproducibility, ensure simulations use explicit solvent models and validate force fields against experimental NMR or X-ray data.

Q. What synthesis strategies are optimal for Tyr-Ala dipeptide preparation, and how are protecting groups managed?

Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc/t-Bu protection for tyrosine’s hydroxyl group and alanine’s α-amino group. Carbodiimide coupling agents (e.g., DCC or HBTU) activate carboxyl groups for amide bond formation. Deprotection with trifluoroacetic acid (TFA) ensures minimal side reactions. Polar side chains (e.g., Tyr’s -OH) may require orthogonal protection (e.g., 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl, Pmbf) to prevent undesired crosslinking . Post-synthesis, purify via reverse-phase HPLC and validate using mass spectrometry and circular dichroism (CD) spectroscopy.

Q. How should researchers design experiments to measure backbone torsional angles (φ, ψ) in Tyr-Ala dipeptides?

Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 3JHNHα^3J_{H^N-H^\alpha} coupling constants) to infer φ angles, while ψ angles can be estimated via NOESY cross-peaks between backbone protons. X-ray crystallography provides high-resolution φ/ψ measurements but requires high-quality crystals. For dynamic systems, combine NMR with MD simulations to correlate experimental data with conformational ensembles .

Advanced Research Questions

Q. How do solvent effects influence the conformational landscape of Tyr-Ala, and what experimental techniques resolve these effects?

Solvent polarity stabilizes specific conformers: apolar solvents (e.g., chloroform) favor folded states with intramolecular H-bonds, while polar solvents (e.g., water) disrupt H-bonds, promoting extended conformations. Experimentally, solvent-dependent CD spectra and 2D-NMR 1^1H-1^1H NOESY can identify dominant conformers. For computational validation, run MD simulations in explicit solvents and compare Boltzmann-weighted populations with experimental data (e.g., as in Table 1 from ). Discrepancies may arise from force field inaccuracies in modeling solvent-solute interactions.

Q. How can discrepancies between quantum mechanical (QM) calculations and MD simulations for Tyr-Ala’s charge distribution be resolved?

QM methods (e.g., PM3 or DFT) reveal charge redistribution during folding (e.g., increased negative charge on carbonyl oxygens in folded states ), but MD force fields often use fixed partial charges. To reconcile differences, perform QM/MM hybrid simulations or reparameterize force fields using QM-derived charges. Validate by comparing electrostatic potential maps from QM with MD-derived dipole moments.

Q. What advanced sampling techniques improve free energy landscape predictions for Tyr-Ala dipeptides?

Enhanced sampling methods like metadynamics, replica exchange MD (REMD), or path-collective variables (DeepLNE) accelerate transitions between energy minima. For example, Hamiltonian REMD combined with deep learning collective variables (CVs) efficiently samples rare states (e.g., α-helix to β-sheet transitions) and computes accurate free energy surfaces (FES) . Validate using committor analysis to confirm CVs approximate true reaction coordinates.

Methodological Guidance for Data Analysis

Q. How should researchers handle contradictions between experimental and computational data on Tyr-Ala’s dominant conformers?

  • Step 1: Verify experimental conditions (e.g., solvent, pH, temperature) match simulation parameters.
  • Step 2: Re-analyze MD trajectories using multiple clustering algorithms (e.g., k-means vs. density-based) to assess robustness.
  • Step 3: Compare experimental NMR chemical shifts with computed shifts (e.g., using SHIFTX2) to identify force field biases.
  • Step 4: If discrepancies persist, recalibrate force field torsional parameters against QM potential energy scans .

Q. What statistical approaches are suitable for analyzing conformational populations from MD trajectories?

Use MSMs to partition trajectories into metastable states and compute transition probabilities. Bootstrapping assesses statistical uncertainty in state populations. For visualization, project FES onto principal components (PC1/PC2) or torsional angles (φ/ψ Ramachandran plots). Tools like PyEMMA or PLUMED automate these workflows .

Data Presentation and Reproducibility

  • Tables: Include Boltzmann-weighted conformational populations (e.g., from ) and force field validation metrics (e.g., RMSD between simulated and experimental NMR data).
  • Figures: Ramachandran plots, FES projections, and Markov model transition networks enhance clarity.
  • Code/Data: Deposit simulation input files, analysis scripts, and raw trajectories in repositories like Zenodo or Figshare.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.